molecular formula C18H23BrN2O4 B1396310 (S)-tert-butyl 2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate CAS No. 1007881-98-2

(S)-tert-butyl 2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate

Cat. No. B1396310
M. Wt: 411.3 g/mol
InChI Key: ZUVCUAVWIIYSEL-AWEZNQCLSA-N
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Description

“(S)-tert-butyl 2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate” is a compound that has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound has shown moderate inhibitory effect against AChE . It is part of a series of twenty-five benzyl (2 S )-2- (arylcarbamoyl)pyrrolidine-1-carboxylates .

Scientific Research Applications

Enantioselective Synthesis

(S)-tert-butyl 2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate is utilized in enantioselective synthesis processes. For instance, a study demonstrates the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, showcasing its role in the synthesis of complex organic compounds (Chung et al., 2005).

Crystal Structure Analysis

This compound is also important in crystal structure analysis. One study synthesized tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate and confirmed its structure through X-ray diffraction studies, highlighting its significance in understanding molecular arrangements and interactions (Naveen et al., 2007).

Cholinesterase Inhibition

Another application is in the field of enzyme inhibition, specifically cholinesterase inhibitors. A series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, which are structurally related to (S)-tert-butyl 2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate, demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important for potential therapeutic applications (Pizova et al., 2017).

Molecular Docking Studies

The compound is also used in molecular docking studies to predict interactions with biological targets. For example, pyrrolidine derivatives, including those structurally similar to the compound , were synthesized and evaluated for potential antithrombin activity through comprehensive molecular docking studies (Ayan et al., 2013).

properties

IUPAC Name

tert-butyl (2S)-2-[[2-(4-bromophenyl)-2-oxoethyl]carbamoyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN2O4/c1-18(2,3)25-17(24)21-10-4-5-14(21)16(23)20-11-15(22)12-6-8-13(19)9-7-12/h6-9,14H,4-5,10-11H2,1-3H3,(H,20,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVCUAVWIIYSEL-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718007
Record name N-[2-(4-Bromophenyl)-2-oxoethyl]-1-(tert-butoxycarbonyl)-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl 2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate

CAS RN

1007881-98-2
Record name N-[2-(4-Bromophenyl)-2-oxoethyl]-1-(tert-butoxycarbonyl)-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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